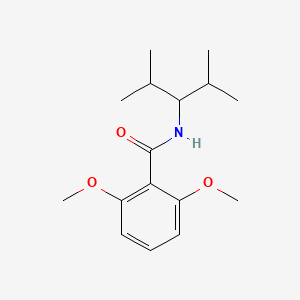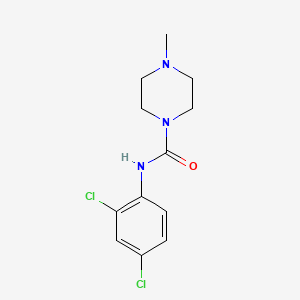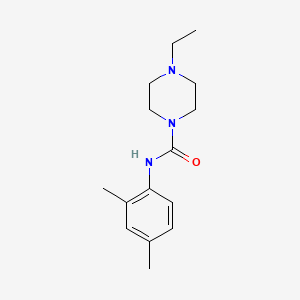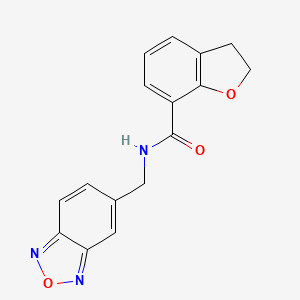![molecular formula C15H17ClN2OS B5289209 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine](/img/structure/B5289209.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine is a chemical compound that belongs to the class of thiazole-containing molecules. It has gained significant attention in the scientific community due to its potential applications in drug development and research. In
Mécanisme D'action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells or virus replication.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various tumor cell lines. It has also been reported to inhibit the replication of some viruses, such as the hepatitis C virus. In addition, the compound has been shown to increase the levels of acetylcholine in the brain, which may have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine in lab experiments is its high potency and specificity towards certain targets. However, the compound has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the research and development of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine. One direction is to investigate its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Another direction is to explore its mechanism of action and identify specific targets for drug development. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions in biological systems could be further investigated.
In conclusion, this compound is a promising compound with potential applications in drug development and research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and limitations.
Méthodes De Synthèse
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine involves the reaction of 4-chlorobenzaldehyde, 2-aminothiazole, and 2,6-dimethylmorpholine in the presence of a suitable solvent and a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
The compound has shown potential applications in drug development and research. It has been reported to possess antitumor, antiviral, and antibacterial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-10-7-18(8-11(2)19-10)15-17-14(9-20-15)12-3-5-13(16)6-4-12/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNYPFPSDCWQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S*,5R*)-5-{[(2-pyridinylmethyl)amino]carbonyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid](/img/structure/B5289130.png)
![2-[(4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoyl)amino]benzoic acid](/img/structure/B5289137.png)

![1-{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5289153.png)


![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
![3-(allylthio)-6-(5-bromo-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289202.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5289217.png)


![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)
